Cas no 32566-61-3 (2(1H)-Azocinone, 3-bromohexahydro-)

2(1H)-Azocinone, 3-bromohexahydro- structure
32566-61-3 structure
Product Name:2(1H)-Azocinone, 3-bromohexahydro-
CAS No:32566-61-3
MF:C7H12BrNO
MW:206.080281257629
CID:1451880
Update Time:2025-05-20

2(1H)-Azocinone, 3-bromohexahydro- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Azocinone, 3-bromohexahydro-
    • Inchi: 1S/C7H12BrNO/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5H2,(H,9,10)
    • InChI Key: XWFHRFPXRGEOGA-UHFFFAOYSA-N
    • SMILES: N1CCCCCC(Br)C1=O

Computed Properties

  • Exact Mass: 205.01026

Experimental Properties

  • Density: 1.384±0.06 g/cm3(Predicted)
  • Melting Point: 163-164 °C
  • Boiling Point: 332.4±35.0 °C(Predicted)
  • PSA: 29.1
  • pka: 15.20±0.40(Predicted)

2(1H)-Azocinone, 3-bromohexahydro- Pricemore >>

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Additional information on 2(1H)-Azocinone, 3-bromohexahydro-

Compound CAS No. 32566-61-3: 2(1H)-Azocinone, 3-Bromohexahydro

The compound with CAS number 32566-61-3, commonly referred to as 2(1H)-Azocinone, 3-Bromohexahydro, is a significant molecule in the field of organic chemistry. This compound belongs to the class of azocinones, which are derivatives of azepines with a ketone functional group. The presence of the bromine atom at the 3-position introduces unique chemical properties, making it a valuable compound for various applications in synthesis and material science.

Recent studies have highlighted the importance of azocinones in the development of novel materials, particularly in the context of their electronic properties. The bromine substitution at the 3-position not only enhances the compound's stability but also introduces reactivity that can be exploited in organic synthesis. Researchers have demonstrated that 2(1H)-Azocinone, 3-Bromohexahydro can serve as a versatile building block for constructing complex molecular architectures, including polycyclic compounds and heterocyclic systems.

The synthesis of 2(1H)-Azocinone, 3-Bromohexahydro involves a multi-step process that typically begins with the preparation of the corresponding azepine derivative. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, ensuring high yields and purity. These methods not only improve efficiency but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of applications, azocinones like CAS No. 32566-61-3 have found utility in pharmaceutical research, where their structural diversity makes them potential candidates for drug discovery. The bromine atom at the 3-position can act as a site for further functionalization, enabling the creation of bioactive molecules with tailored properties. Recent findings suggest that derivatives of this compound may exhibit promising anti-inflammatory and antioxidant activities, opening new avenues for therapeutic development.

From a structural perspective, 2(1H)-Azocinone, 3-Bromohexahydro features a hexahydroazepine ring system with a ketone group at position 2. This arrangement imparts rigidity to the molecule while maintaining flexibility in certain regions, which is advantageous for molecular recognition and binding interactions. Computational studies using density functional theory (DFT) have provided insights into the electronic distribution and reactivity patterns of this compound, further guiding its application in chemical design.

The study of azocinones has also extended into materials science, where their unique electronic properties are being explored for use in organic electronics. For instance, derivatives of CAS No. 32566-61-3 have been investigated as components in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The bromine substitution enhances charge transport properties, making these compounds promising candidates for next-generation electronic devices.

In conclusion, Compound CAS No. 32566-61-3: 2(1H)-Azocinone, 3-Bromohexahydro stands out as a versatile and intriguing molecule with diverse applications across organic chemistry. Its unique structure and reactivity continue to inspire innovative research directions, from drug discovery to advanced materials development. As ongoing studies unravel its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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